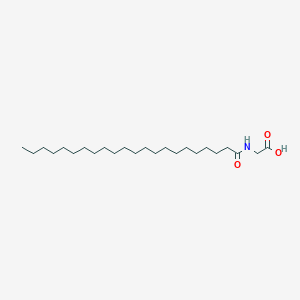

N-docosanoylglycine

Overview

Description

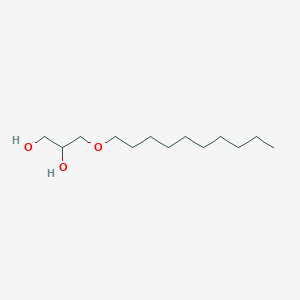

N-Docosanoylglycine is a type of N-acylglycine in which the acyl group is specified as docosanoyl . It has a molecular formula of C24H47NO3 . The average mass is 397.635 Da and the monoisotopic mass is 397.355591 Da .

Synthesis Analysis

While specific synthesis methods for N-docosanoylglycine were not found in the search results, it’s worth noting that N-glycans, a related group of compounds, are often synthesized through chemo-enzymatic methods . These methods provide high stereoselectivity and economic efficiency .Molecular Structure Analysis

The molecular structure of N-docosanoylglycine consists of a long carbon chain attached to a glycine molecule . The InChI string representation of its structure isInChI=1S/C24H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(26)25-22-24(27)28/h2-22H2,1H3,(H,25,26)(H,27,28) . Physical And Chemical Properties Analysis

The physical and chemical properties of N-docosanoylglycine include its molecular formula (C24H47NO3), average mass (397.635 Da), and monoisotopic mass (397.355591 Da) .Scientific Research Applications

Glyphosate Stabilization and Concentration : Research has explored the stabilization and concentration of glyphosate using aminoactivated nano- and microparticles. This method is promising for in situ analytical technologies like biosensors (E. Viirlaid et al., 2015) Viirlaid et al., 2015.

Glyphosate Impact on Mitochondrial Function : Studies have shown that glyphosate can impact mitochondrial function in organisms. For example, exposure to glyphosate-based herbicides was found to cause changes in the activity and gene expression related to mitochondrial respiratory chain complexes in the Danio rerio brain (A. Pereira et al., 2018) Pereira et al., 2018.

Mechanisms of Glyphosate Resistance : The molecular basis of glyphosate resistance has been explored through protein engineering, revealing the mechanisms behind the development of glyphosate-resistant plants and potential strategies for managing resistance (L. Pollegioni et al., 2011) Pollegioni et al., 2011.

Environmental Fate of Glyphosate : Research on the environmental fate of glyphosate includes studies on its degradation into aminomethylphosphonic acid and its detection in surface waters, highlighting its environmental persistence and potential ecological impact (J. Ascolani Yael et al., 2014; R. Coupe et al., 2012) Yael et al., 2014; Coupe et al., 2012.

Glyphosate Detection and Removal : Advanced methods have been developed for the detection and removal of glyphosate from water, such as the use of silver nanocubes in a photoluminescence study (S. Sarkar et al., 2017) Sarkar et al., 2017.

Health Effects of Glyphosate : Studies have investigated the potential health effects of glyphosate, including its classification as possibly carcinogenic and its impact on microbial communities and nutrient dynamics (A. V. Van Bruggen et al., 2018; G. Johal & D. Huber, 2009) Van Bruggen et al., 2018; Johal & Huber, 2009.

Environmental and Soil Interactions : Glyphosate's interaction with soil, including its effect on soil microbial activity and potassium dynamics, has been a subject of study, highlighting the herbicide's influence on soil health and fertility (Matthew Lane et al., 2012) Lane et al., 2012.

Structural and Spectroscopic Studies : Research has also delved into the structural and spectroscopic analysis of glyphosate, aiding in understanding its molecular interactions and potential for inhibitor development (W. Dubbin et al., 2000; A. Habekost, 2017) Dubbin et al., 2000; Habekost, 2017.

Future Directions

While specific future directions for N-docosanoylglycine research were not found in the search results, it’s worth noting that the Human Metabolome Database (HMDB) is continually updating and expanding its database of human metabolites, which includes N-docosanoylglycine . This suggests that there is ongoing interest and potential for future research in this area .

properties

IUPAC Name |

2-(docosanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(26)25-22-24(27)28/h2-22H2,1H3,(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPHTLSGFSVOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40613991 | |

| Record name | N-Docosanoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40613991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Behenoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

N-docosanoylglycine | |

CAS RN |

14246-59-4 | |

| Record name | N-Docosanoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40613991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.